Desethyl tamoxifen
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Overview
Description
Desethyl tamoxifen, also known as N-Desmethyltamoxifen, is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It has a molecular formula of C24H25NO and a molecular weight of 343.4614 . The compound is achiral with no defined stereocenters . It’s also known by other names such as ICI-55,548; Nortamoxifen; NDMTAM .
Synthesis Analysis
The synthesis of tamoxifen, which is closely related to this compound, involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . This process is facilitated by a highly active palladium nanoparticle-based catalyst . The synthesis is considered atom-efficient and results in good yield with minimal waste .Molecular Structure Analysis
The molecular structure of this compound is characterized by its formula C24H25NO . It consists of a triphenylethylene core, which is common in SERMs, with an ethyl group replaced by an iodine . The structure of tamoxifen and its metabolites, including this compound, allows them to bind to estrogen receptors and exert their effects .Chemical Reactions Analysis
Tamoxifen, from which this compound is derived, undergoes various chemical reactions in the body. It is metabolized by cytochrome P450 enzymes mainly through demethylation and hydroxylation reactions . The metabolites, including this compound, exhibit binding energy in the estrogen receptor cavity .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of approximately 175.5°C . It decomposes at around 224°C . Its solubility in water and various organic solvents varies .Scientific Research Applications
Neurological Development in Rats
Tamoxifen, the parent compound of Desethyl tamoxifen, can cause immediate alterations in certain brain areas of male rat pups, impacting reproductive capabilities. This suggests potential developmental neurotoxicity in early exposure (Vancutsem & Roessler, 1997).
Breast Cancer Treatment
Tamoxifen and its derivatives have been extensively used for treating breast cancer. Comparative studies with diethylstilbestrol show similar efficacy in postmenopausal women with advanced breast cancer, with tamoxifen being less toxic (Ingle et al., 1981).
Antiestrogenic Properties
Endoxifen, a metabolite of tamoxifen, is noted for its potent antiestrogenic effects, targeting estrogen receptor alpha for degradation in breast cancer cells (Wu et al., 2009).
Gastric Effects in Mice
Tamoxifen induces rapid and reversible changes in the stomach of mice, causing apoptosis in gastric cells and metaplasia, highlighting a potential side effect (Huh et al., 2012).
DNA Adduct Formation
Studies on tamoxifen-DNA adducts in human endometrial tissue indicate that tamoxifen might not induce endometrial cancer via a genotoxic mechanism involving specific DNA adducts (Beland et al., 2004).
Developmental Malformations in Mice
High-dose maternal exposure to tamoxifen in mice can cause structural birth defects, such as cleft palate and limb malformations, suggesting the need for caution in its use during pregnancy (Sun et al., 2021).
Effect on Sulfation of Estradiol
Endoxifen and other major tamoxifen metabolites affect the sulfation of estradiol, an important mechanism in estrogen signaling termination (Squirewell & Duffel, 2015).
Treatment of Various Cancers
Beyond breast and endometrial cancer, tamoxifen has shown efficacy in treating other cancers, including those where estrogen receptors are not expressed, indicating broader anticancer properties (Gelmann, 1997).
Mechanism of Action
Desethyl tamoxifen, like tamoxifen, acts by competitively binding to the estrogen receptors (ERα and/or β), which then undergo a conformational change . This change in the estrogen receptor alters the expression of estrogen-dependent genes, generating multiple growth-promoting signals both inside and outside the nucleus .
Safety and Hazards
Future Directions
Research into tamoxifen resistance, which could also apply to desethyl tamoxifen, is a key future direction. Understanding the relationship between tamoxifen and energy metabolism may become a key research direction in the future, and it is of great significance to control the apoptosis and proliferation of tumor cells and to restore the sensitivity to tamoxifen . New therapeutic agents that can suppress ERα activity, particularly in cases of ESR1 mutations, are being developed .
Properties
IUPAC Name |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMFOUQCRAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19957-51-8 |
Source
|
Record name | Desethyl tamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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